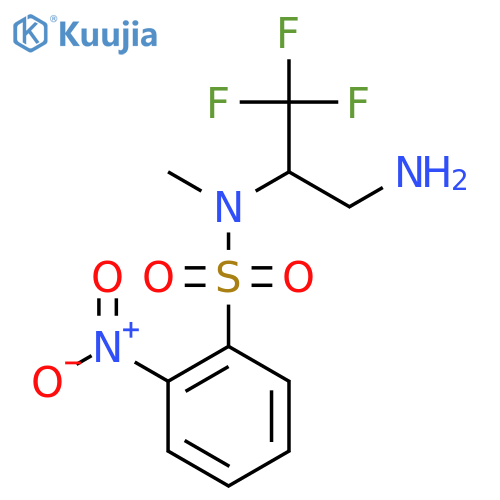

Cas no 2138054-37-0 (N-(3-amino-1,1,1-trifluoropropan-2-yl)-N-methyl-2-nitrobenzene-1-sulfonamide)

N-(3-アミノ-1,1,1-トリフルオロプロパン-2-イル)-N-メチル-2-ニトロベンゼン-1-スルホンアミドは、高度に機能化されたスルホンアミド誘導体です。この化合物は、トリフルオロメチル基とニトロ基を有するため、電子求引性や立体効果を利用した反応設計に適しています。アミノ基の存在により、さらなる修飾が可能で、医薬品中間体や農薬合成における多様な変換が期待されます。特に、フッ素原子の導入により代謝安定性が向上し、生物活性化合物の開発において有利な特性を示します。精密有機合成や創薬研究における有用なビルディングブロックとしての潜在性を有しています。

2138054-37-0 structure

商品名:N-(3-amino-1,1,1-trifluoropropan-2-yl)-N-methyl-2-nitrobenzene-1-sulfonamide

N-(3-amino-1,1,1-trifluoropropan-2-yl)-N-methyl-2-nitrobenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- EN300-1169379

- 2138054-37-0

- N-(3-amino-1,1,1-trifluoropropan-2-yl)-N-methyl-2-nitrobenzene-1-sulfonamide

-

- インチ: 1S/C10H12F3N3O4S/c1-15(9(6-14)10(11,12)13)21(19,20)8-5-3-2-4-7(8)16(17)18/h2-5,9H,6,14H2,1H3

- InChIKey: HXPVLOWJFOXAKJ-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC=CC=1[N+](=O)[O-])(N(C)C(C(F)(F)F)CN)(=O)=O

計算された属性

- せいみつぶんしりょう: 327.05006153g/mol

- どういたいしつりょう: 327.05006153g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 9

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 471

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.1

- トポロジー分子極性表面積: 118Ų

N-(3-amino-1,1,1-trifluoropropan-2-yl)-N-methyl-2-nitrobenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1169379-1.0g |

2138054-37-0 | 1g |

$0.0 | 2023-06-08 | |||

| Enamine | EN300-1169379-250mg |

2138054-37-0 | 250mg |

$774.0 | 2023-10-03 | |||

| Enamine | EN300-1169379-50mg |

2138054-37-0 | 50mg |

$707.0 | 2023-10-03 | |||

| Enamine | EN300-1169379-1000mg |

2138054-37-0 | 1000mg |

$842.0 | 2023-10-03 | |||

| Enamine | EN300-1169379-2500mg |

2138054-37-0 | 2500mg |

$1650.0 | 2023-10-03 | |||

| Enamine | EN300-1169379-100mg |

2138054-37-0 | 100mg |

$741.0 | 2023-10-03 | |||

| Enamine | EN300-1169379-5000mg |

2138054-37-0 | 5000mg |

$2443.0 | 2023-10-03 | |||

| Enamine | EN300-1169379-500mg |

2138054-37-0 | 500mg |

$809.0 | 2023-10-03 | |||

| Enamine | EN300-1169379-10000mg |

2138054-37-0 | 10000mg |

$3622.0 | 2023-10-03 |

N-(3-amino-1,1,1-trifluoropropan-2-yl)-N-methyl-2-nitrobenzene-1-sulfonamide 関連文献

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

2138054-37-0 (N-(3-amino-1,1,1-trifluoropropan-2-yl)-N-methyl-2-nitrobenzene-1-sulfonamide) 関連製品

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量